molecular formula C10H13NO B3166186 5-(Pyridin-3-yl)pentan-2-one CAS No. 90874-88-7

5-(Pyridin-3-yl)pentan-2-one

Cat. No.: B3166186
CAS No.: 90874-88-7
M. Wt: 163.22 g/mol
InChI Key: DRNYVXCVAMTSMI-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)pentan-2-one is a ketone derivative featuring a pyridine ring substituted at the 3-position of the pentan-2-one backbone. Pyridine-containing compounds are of significant interest in medicinal chemistry and materials science due to their electronic properties, hydrogen-bonding capabilities, and role as bioisosteres for benzene rings.

Properties

IUPAC Name

5-pyridin-3-ylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h3,6-8H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNYVXCVAMTSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310869
Record name 5-(3-Pyridinyl)-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90874-88-7
Record name 5-(3-Pyridinyl)-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90874-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Pyridinyl)-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)pentan-2-one can be achieved through several methods. One common approach involves the condensation of 3-pyridinecarboxaldehyde with a suitable ketone precursor under acidic or basic conditions . Another method includes the use of cycloaddition reactions involving pyridine N-imine with alkynyl compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)pentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Pyridin-3-yl)pentan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)pentan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Implications and Data Gaps

  • Synthetic Challenges : The absence of data on this compound suggests a need for optimized protocols for meta-selective C–H activation or alternative routes (e.g., cross-coupling).
  • Property Prediction : Computational studies (e.g., DFT) could predict differences in acidity, solubility, or binding affinity between the 3- and 4-pyridyl isomers.
  • Applications : The 4-pyridyl isomer’s documented synthesis positions it as a candidate for further functionalization (e.g., amination, hydroxylation), whereas the 3-pyridyl variant may offer unique steric profiles for catalysis or drug design.

Biological Activity

5-(Pyridin-3-yl)pentan-2-one, an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol, has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, biological targets, and potential applications in various fields, supported by relevant data and case studies.

This compound belongs to the class of aralkylamines, which are known for their ability to interact with various biological targets. The compound's mechanism of action primarily involves:

  • Enzyme Interaction : It can bind to specific enzymes and receptors, modulating their activity. This modulation can result in either inhibition or activation of metabolic pathways, depending on the context of use.
  • Biochemical Pathways : The compound influences multiple biochemical pathways due to its structural similarities to other aralkylamines. This allows it to participate in diverse biological processes, including antimicrobial and antiviral activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent:

  • In vitro Studies : Laboratory tests have shown that the compound can inhibit the growth of certain pathogenic bacteria, making it a candidate for further development in antibiotic therapies .

Antiviral Activity

The compound has also been explored for its antiviral capabilities. Preliminary studies suggest that it may possess activity against viral infections, although detailed mechanisms remain to be elucidated:

  • Potential Applications : Its structural characteristics may allow it to interfere with viral replication processes, positioning it as a candidate for antiviral drug development.

Synthesis and Evaluation

A study on the synthesis of derivatives related to this compound revealed promising results regarding its bioactivity:

  • Kinase Inhibition : In a comparative analysis, similar compounds showed effective inhibition of cyclin-dependent kinases (CDKs), with one derivative demonstrating an IC50 value of 160 nM against CDK5. This indicates a potential pathway for developing new therapeutic agents targeting cell cycle regulation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

CompoundBiological ActivityIC50 (µM)
This compoundAntimicrobialTBD
Related Kinase InhibitorCDK5 Inhibition0.16
Other Pyridine DerivativesVaries by substitutionVaries

This table illustrates that modifications in the pyridine ring significantly affect biological activity, emphasizing the importance of SAR studies in drug design .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:

  • Absorption and Distribution : The compound's molecular weight suggests favorable absorption properties across biological membranes.
  • Metabolism : Environmental factors influence its stability and efficacy, with oxidation leading to carboxylic acids and other derivatives that may have distinct biological effects .

Q & A

Q. What are the standard synthetic routes for 5-(Pyridin-3-yl)pentan-2-one, and what factors influence reaction yields?

The compound can be synthesized via nucleophilic substitution of 5-chloropentan-2-one with pyridin-3-amine. This method is analogous to the synthesis of 5-(diethylamino)pentan-2-one, where secondary amines react with 5-chloropentan-2-one under reflux conditions . Reaction yields (typically 20–94%) depend on the amine’s nucleophilicity, solvent polarity, and catalyst/base selection. For example, using potassium carbonate as a base in tetrahydrofuran (THF) improved yields in related ketone-amine reactions .

Q. How is this compound characterized structurally?

Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify functional groups and confirm regiochemistry. For example, the pyridin-3-yl group’s aromatic protons appear as distinct signals in the 7–9 ppm range .
  • IR Spectroscopy : Stretching frequencies for the ketone (C=O, ~1720 cm1^{-1}) and pyridine ring (C=N, ~1600 cm1^{-1}) are critical for validation .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of pyridin-3-amine.
  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) may accelerate substitution reactions in inert atmospheres.
  • Purification Techniques : Column chromatography with gradients of ethyl acetate/hexane removes unreacted amines and byproducts. Evidence from analogous syntheses suggests that microwave-assisted reactions could reduce reaction times .

Q. What mechanistic insights exist for the formation of this compound?

The reaction likely proceeds via an SN2S_N2 mechanism, where pyridin-3-amine acts as a nucleophile attacking the electrophilic carbon adjacent to the ketone. Computational studies (e.g., DFT calculations) could map transition states and charge distribution. Evidence from similar systems indicates that steric hindrance from the pyridine ring may influence reaction rates .

Q. How can researchers evaluate the biological activity of this compound?

  • In Vitro Assays : Test cytotoxicity using cancer cell lines (e.g., MTT assays) to assess antiproliferative effects, as seen in pyridine-containing analogs with anticancer activity .
  • Target Identification : Molecular docking studies can predict interactions with enzymes like kinases or receptors.
  • ADMET Profiling : Assess solubility, metabolic stability, and toxicity in early-stage drug discovery pipelines.

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?

Discrepancies (e.g., 20% vs. 94% yields in amine-ketone reactions) may arise from:

  • Reagent Purity : Impure starting materials or solvents reduce efficiency.
  • Reaction Conditions : Variations in temperature, pressure, or stirring rates.
  • Analytical Methods : Differences in quantification (e.g., NMR vs. GC-MS). Cross-validate results with multiple characterization techniques and replicate experiments .

Q. What strategies are recommended for comparing the bioactivity of this compound with literature findings?

  • Meta-Analysis : Compare IC50_{50} values, assay protocols, and cell lines used in analogous studies.
  • Control Experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize data.
  • Statistical Validation : Use ANOVA or t-tests to assess significance of differences in activity .

Research Limitations and Future Directions

Q. What are the limitations of current synthetic methods for this compound?

  • Low Yields : Side reactions (e.g., over-alkylation) reduce efficiency.
  • Scalability : Batch reactions may not translate to industrial-scale continuous flow systems.
  • Stereochemical Control : Lack of enantioselective routes for chiral derivatives.

Q. How can computational chemistry enhance the study of this compound?

  • Molecular Dynamics Simulations : Predict solubility and membrane permeability.
  • QSAR Modeling : Correlate structural features (e.g., substituents on the pyridine ring) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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